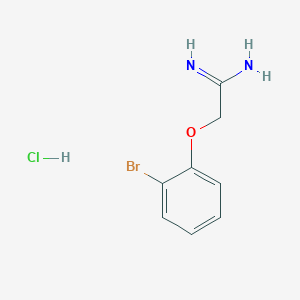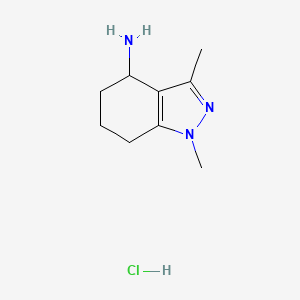
Fmoc-L-Lys(Boc)-Gly-OH
Overview
Description
Molecular Structure Analysis
The molecular weight of Fmoc-L-Lys(Boc)-Gly-OH is 468.54 g/mol . The Boc group on the side chain is stable under basic conditions and remains in place even through many Fmoc deprotection cycles .Chemical Reactions Analysis
The Boc group in Fmoc-L-Lys(Boc)-Gly-OH is readily removed with trifluoroacetic acid (TFA) during cleavage of the peptide product from Wang resin or Rink amide resin . Methylation or acetylation of lysine side chains in histones play important roles in DNA regulation .Physical And Chemical Properties Analysis
Fmoc-L-Lys(Boc)-Gly-OH is a solid substance . It has a molecular weight of 468.54 g/mol . The storage temperature is below +30°C .Scientific Research Applications
Peptide Synthesis
“Fmoc-L-Lys(Boc)-OH” is a standard reagent for coupling lysine into peptide sequences . It is used in the synthesis of various peptides, which are essential in biological research and drug development.
Hydrogel Construction
In recent years, several fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides, including “Fmoc-L-Lys(Boc)-Gly-OH”, have been used to construct hydrogels . These hydrogels find a wide range of applications in areas such as drug delivery, tissue engineering, and 3D cell culture.
pH-Controlled Ambidextrous Gelation
“Fmoc-L-Lys(Boc)-Gly-OH” exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water and organic solvents at different pH values, which is significant among gelators. This property can be exploited in various applications, including environmental remediation and controlled substance release.
Thermo-reversible Organogels
“Fmoc-L-Lys(Boc)-Gly-OH” can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These organogels can change their state with temperature, which can be useful in applications like drug delivery and materials science.
Dye Removal Properties
The gels formed by “Fmoc-L-Lys(Boc)-Gly-OH” have been found to possess dye removal properties . This makes them potentially useful in environmental applications, particularly in the treatment of dye-contaminated wastewater.
Drug Carrier
“Fmoc-L-Lys(Boc)-Gly-OH” has been found to be effective as a drug carrier . The gels formed by this compound can encapsulate drugs and release them in a controlled manner, which is a key requirement in drug delivery systems.
Safety and Hazards
Fmoc-L-Lys(Boc)-Gly-OH is not classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Mechanism of Action
Target of Action
Fmoc-L-Lys(Boc)-Gly-OH is a derivative of the amino acid lysine . It is used as a building block in the solid phase peptide synthesis . The primary targets of this compound are the peptide sequences that are being synthesized .
Mode of Action
The compound interacts with its targets by being incorporated into peptide sequences during the process of peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups serve as protective groups that prevent unwanted side reactions during the synthesis process . These groups can be selectively removed when needed, allowing for the controlled assembly of the peptide sequence .
Biochemical Pathways
The compound plays a role in the biochemical pathway of peptide synthesis . It is incorporated into the growing peptide chain during the elongation phase of synthesis . The exact pathways and downstream effects would depend on the specific peptide sequence being synthesized.
Pharmacokinetics
As a compound used in peptide synthesis, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Fmoc-L-Lys(Boc)-Gly-OH would largely depend on the final peptide product .
Result of Action
The result of the action of Fmoc-L-Lys(Boc)-Gly-OH is the successful incorporation into a peptide sequence, contributing to the formation of the desired peptide product . The specific molecular and cellular effects would be determined by the biological activity of the final peptide product.
Action Environment
The action of Fmoc-L-Lys(Boc)-Gly-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its incorporation into the peptide sequence . The stability of the compound can also be affected by these factors, which is why it is typically stored under specific conditions to maintain its reactivity .
properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O7/c1-28(2,3)38-26(35)29-15-9-8-14-23(25(34)30-16-24(32)33)31-27(36)37-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,35)(H,30,34)(H,31,36)(H,32,33)/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUSIHMSJBVWSZ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc)-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




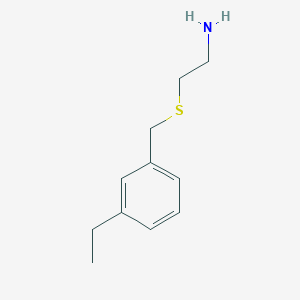

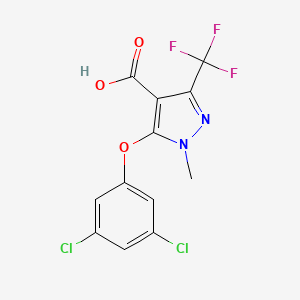
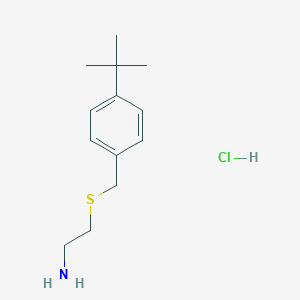
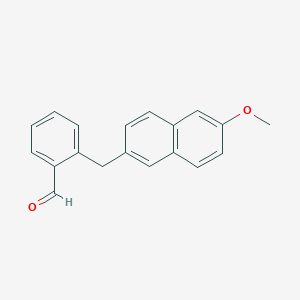
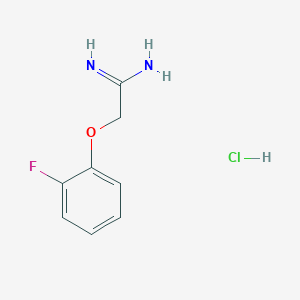
![1-Dimethylamino-imidazo[1,5-a]quinoline-3-carbaldehyde](/img/structure/B6299212.png)

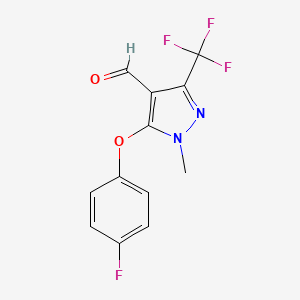
![4-Methyl-2-morpholin-4-ylmethyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6299220.png)

